molecular formula C3H10AsNO3 B117691 3-Aminopropylarsonic acid CAS No. 142352-13-4

3-Aminopropylarsonic acid

Cat. No. B117691
M. Wt: 183.04 g/mol
InChI Key: UKIQRBUGZPLKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropylarsonic acid (3-APA) is an organoarsenic compound that has been used in scientific research for decades. It is a derivative of arsenic acid and is commonly used as a biochemical tool to study the structure and function of proteins and enzymes.

Scientific Research Applications

3-Aminopropylarsonic acid has been widely used as a biochemical tool in scientific research. It is commonly used as a probe to study the structure and function of proteins and enzymes. For example, 3-Aminopropylarsonic acid has been used to study the binding of proteins to DNA, the structure of enzymes involved in DNA replication, and the function of enzymes involved in metabolism.

Mechanism Of Action

The mechanism of action of 3-Aminopropylarsonic acid is not well understood. However, it is believed that 3-Aminopropylarsonic acid acts as a competitive inhibitor of enzymes that contain a sulfhydryl group. This inhibition can lead to changes in the structure and function of the enzyme, which can be useful for studying the enzyme's role in biological processes.

Biochemical And Physiological Effects

3-Aminopropylarsonic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, and to modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Aminopropylarsonic acid in lab experiments is its specificity. Because it is a competitive inhibitor of enzymes that contain a sulfhydryl group, it can be used to study the function of specific enzymes in biological processes. However, one limitation of using 3-Aminopropylarsonic acid is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate safety precautions when working with this compound.

Future Directions

There are many potential future directions for research involving 3-Aminopropylarsonic acid. One area of interest is the development of new drugs based on the structure of 3-Aminopropylarsonic acid. Another area of interest is the use of 3-Aminopropylarsonic acid as a tool to study the role of specific enzymes in disease processes. Additionally, there is interest in developing new methods for synthesizing 3-Aminopropylarsonic acid that are more efficient and environmentally friendly.
Conclusion
In conclusion, 3-Aminopropylarsonic acid is a useful biochemical tool that has been used in scientific research for decades. It is synthesized by reacting arsenic acid with propylene oxide and ammonia, and has a variety of scientific research applications. Its mechanism of action is not well understood, but it is believed to act as a competitive inhibitor of enzymes that contain a sulfhydryl group. 3-Aminopropylarsonic acid has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for research involving 3-Aminopropylarsonic acid, and it will likely continue to be an important tool in scientific research for years to come.

Synthesis Methods

The synthesis of 3-Aminopropylarsonic acid involves the reaction of arsenic acid with propylene oxide and ammonia. This reaction produces 3-Aminopropylarsonic acid as a white crystalline solid. The purity of the compound can be improved by recrystallization.

properties

CAS RN

142352-13-4

Product Name

3-Aminopropylarsonic acid

Molecular Formula

C3H10AsNO3

Molecular Weight

183.04 g/mol

IUPAC Name

3-aminopropylarsonic acid

InChI

InChI=1S/C3H10AsNO3/c5-3-1-2-4(6,7)8/h1-3,5H2,(H2,6,7,8)

InChI Key

UKIQRBUGZPLKJR-UHFFFAOYSA-N

SMILES

C(CN)C[As](=O)(O)O

Canonical SMILES

C(CN)C[As](=O)(O)O

Other CAS RN

142352-13-4

synonyms

3-aminopropylarsonate
3-aminopropylarsonic acid
APrA acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.